3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine
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Overview
Description
3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine is a compound that belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The presence of the trifluoromethyl group and phenoxy substituents imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine typically involves the reaction of appropriate phenyl-substituted triazine precursors with trifluoromethyl phenol derivatives. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of substituted triazine derivatives.
Scientific Research Applications
3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the treatment of diseases where trifluoromethyl groups play a crucial role.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties .
Mechanism of Action
The mechanism of action of 3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenyl-1,2,4-triazine: Lacks the trifluoromethyl and phenoxy groups, resulting in different chemical properties and applications.
5-(Trifluoromethyl)-1,3-phenylenediamine: Contains a trifluoromethyl group but differs in its overall structure and reactivity
Uniqueness
3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine is unique due to the presence of both the trifluoromethyl and phenoxy groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, reactivity, and potential for interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3,6-diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3N3O/c23-22(24,25)17-12-7-13-18(14-17)29-21-19(15-8-3-1-4-9-15)27-28-20(26-21)16-10-5-2-6-11-16/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDJWIPFHKPFFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)OC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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